1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride

Description

Systematic IUPAC Name and Structural Representation

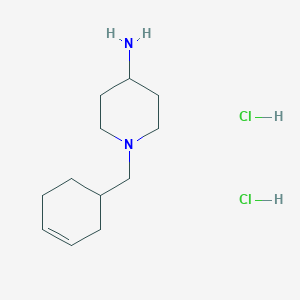

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3-cyclohexen-1-ylmethyl)-4-piperidinamine dihydrochloride. This nomenclature reflects the compound's core structural features, beginning with the piperidine ring system that serves as the primary scaffold. The piperidine ring contains an amine functional group positioned at the 4-carbon, while the nitrogen atom of the piperidine ring is substituted with a cyclohex-3-enylmethyl group.

The structural representation reveals a six-membered piperidine ring with an amine group at the fourth carbon position and a cyclohex-3-enylmethyl group attached to the nitrogen atom. The cyclohexene moiety introduces unsaturation into the molecular structure, specifically featuring a double bond between the third and fourth carbons of the cyclohexane ring. This unsaturation influences both the compound's reactivity profile and conformational flexibility, distinguishing it from fully saturated analogs.

The compound's molecular architecture can be described through its Simplified Molecular Input Line Entry System representation: NC1CCN(CC2CC=CCC2)CC1.[H]Cl.[H]Cl. This notation clearly indicates the presence of two hydrochloric acid molecules associated with the organic base, confirming the dihydrochloride salt formation. The structural complexity arising from the combination of the piperidine and cyclohexene ring systems creates multiple potential sites for chemical modification and interaction.

CAS Registry Numbers and Alternative Identifiers

The Chemical Abstracts Service registry number for 1-cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is 1187933-16-9. This unique identifier serves as the primary reference for the dihydrochloride salt form and ensures unambiguous identification in chemical databases and literature. The corresponding free base form of this compound is assigned the Chemical Abstracts Service number 64730-01-4, which is essential for distinguishing between the salt and free base forms in research applications.

Additional molecular identifiers include the Molecular Design Limited number MFCD12913771, which provides another standardized reference for database searches and chemical inventory management. The International Chemical Identifier Key for the dihydrochloride salt is UVOYKBGEDSAAHO-UHFFFAOYSA-N, while the free base exhibits a different International Chemical Identifier Key of IFDXHDOCXPKDDX-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical identification across different database systems and research platforms.

The compound also appears under various synonyms and alternative names in chemical literature and commercial sources. These include 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine dihydrochloride and 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine dihydrochloride. The systematic organization of these identifiers facilitates accurate communication and prevents confusion with structurally related compounds that may differ only in salt form or substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C12H24Cl2N2. This formula indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, and two nitrogen atoms, reflecting the addition of two hydrochloric acid molecules to the free base structure. The corresponding molecular weight is 267.24 grams per mole, which represents a significant increase from the free base molecular weight due to the incorporation of the chloride counterions.

In contrast, the free base form exhibits the molecular formula C12H22N2 with a molecular weight of 194.32 grams per mole. The difference in molecular weight between the salt and free base forms amounts to 72.92 grams per mole, corresponding precisely to the addition of two hydrochloric acid molecules (36.46 grams per mole each). This molecular weight differential is critical for accurate stoichiometric calculations in synthetic procedures and analytical determinations.

| Property | Dihydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C12H24Cl2N2 | C12H22N2 |

| Molecular Weight | 267.24 g/mol | 194.32 g/mol |

| Chemical Abstracts Service Number | 1187933-16-9 | 64730-01-4 |

| Molecular Design Limited Number | MFCD12913771 | MFCD04114948 |

The elemental composition analysis reveals that the dihydrochloride salt contains approximately 53.93% carbon, 9.05% hydrogen, 26.59% chlorine, and 10.49% nitrogen by mass. This composition reflects the influence of the chloride counterions on the overall molecular composition, particularly the substantial contribution of chlorine to the total molecular weight. Understanding these compositional relationships is essential for analytical chemistry applications and purity assessments.

Salt Form Rationale: Dihydrochloride Counterion Considerations

The formation of the dihydrochloride salt represents a strategic approach to enhance the physicochemical properties of the parent amine compound. The presence of two amine functional groups in the molecular structure - the primary amine at the 4-position of the piperidine ring and the tertiary amine nitrogen of the piperidine ring itself - provides two sites for protonation and subsequent salt formation. Each amine group can accept a proton from hydrochloric acid, resulting in the formation of the dihydrochloride salt with two chloride counterions.

The salt formation process involves acid-base chemistry where the lone pairs of electrons on both nitrogen atoms react with protons from hydrochloric acid molecules. This protonation creates positively charged nitrogen centers that are stabilized by the negatively charged chloride ions through ionic bonding interactions. The resulting ionic character significantly enhances the water solubility of the compound compared to the free base form, which is a crucial consideration for pharmaceutical and research applications where aqueous solubility is desired.

Hydrochloric acid is frequently selected for salt formation due to its strong acid characteristics and the favorable properties of chloride counterions. Chloride ions are generally well-tolerated biologically and do not introduce additional toxicity concerns that might arise with other acid counterions. Furthermore, hydrochloric acid readily forms stable salts with amine-containing compounds, and the resulting hydrochloride salts typically exhibit improved crystalline properties and enhanced stability during storage compared to free base forms.

The dihydrochloride salt formation also influences the compound's thermal properties and physical appearance. While the free base may exist as a liquid or low-melting solid, the dihydrochloride salt typically presents as a white solid with improved handling characteristics. The ionic bonding in the salt structure generally increases the melting point and reduces volatility compared to the free base, contributing to better stability and easier purification processes. These property modifications make the dihydrochloride salt more suitable for pharmaceutical formulation development and analytical standardization procedures.

Properties

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h1-2,11-12H,3-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOYKBGEDSAAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

Synthesis of Cyclohex-3-enylmethyl Intermediate

This step typically involves the preparation or procurement of cyclohex-3-enylmethyl halides or related activated intermediates capable of nucleophilic substitution.

- The cyclohexenylmethyl group can be synthesized from cyclohexenylmethanol or cyclohexenylmethyl halides via halogenation or activation methods.

- Literature suggests that such intermediates are prepared under controlled conditions to preserve the cyclohexene double bond and avoid over-reduction or isomerization.

N-Alkylation of Piperidin-4-ylamine

- The key step is the nucleophilic substitution of the amine nitrogen on piperidin-4-ylamine with the cyclohexenylmethyl electrophile.

- This reaction is often conducted under basic conditions to deprotonate the amine and promote nucleophilicity.

- Solvents such as alkanols (e.g., 1-butanol) or polar aprotic solvents can be used depending on the reactivity of the electrophile.

- Catalysts or additives like potassium iodide may be employed to facilitate the reaction, particularly in melt conditions or elevated temperatures.

Formation of the Dihydrochloride Salt

- The free base 1-cyclohex-3-enylmethyl-piperidin-4-ylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in methanol or other suitable solvents.

- This step enhances the compound’s stability, crystallinity, and solubility, which are critical for handling and further applications.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Cyclohexenylmethyl intermediate synthesis | Halogenation of cyclohexenylmethanol; controlled temperature | Preserve double bond integrity | Variable (literature dependent) |

| N-Alkylation of piperidin-4-ylamine | Cyclohexenylmethyl halide, base (e.g., diisopropylamine), solvent (1-butanol), catalyst (potassium iodide), heat (e.g., 150 °C melt) | Nucleophilic substitution on nitrogen | Typically >80% (based on similar piperidine alkylations) |

| Dihydrochloride salt formation | HCl in methanol, room temperature to mild heating | Salt formation for stability and solubility | Quantitative (near 100%) |

Research Findings and Analytical Data

- The preparation methods emphasize stereochemical control when relevant, although for this compound, stereoisomerism at the cyclohexenylmethyl substituent is less commonly specified.

- Purification is typically achieved via chromatography or recrystallization after each key step to obtain high purity.

- Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of intermediates and final products.

- The dihydrochloride salt form shows improved handling characteristics and is preferred for research and potential pharmaceutical applications.

Summary Table of Key Properties

| Property | Data |

|---|---|

| CAS Number | 1187933-16-9 |

| Molecular Formula | C12H24Cl2N2 |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine; dihydrochloride |

| Solubility | Enhanced in aqueous and polar solvents due to dihydrochloride salt form |

| Typical Purification Methods | Silica gel chromatography, recrystallization |

| Stability | Stable under standard laboratory conditions when stored as dihydrochloride salt |

Chemical Reactions Analysis

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities into the compound.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride has diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions. The compound is also studied for its potential biological activities, including its interaction with enzymes and receptors. Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases. Additionally, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Pharmaceutical Development

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders .

Neuroscience Research

Its unique structure allows researchers to explore its effects on neurotransmitter systems, making it valuable in studying cognitive functions and potential treatments for mental health conditions . The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Organic Synthesis

The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules in chemical research and industrial applications .

Material Science

It has applications in the development of novel materials, particularly in creating polymers with specific properties for use in coatings and adhesives .

Analytical Chemistry

The compound can be utilized in analytical methods to detect and quantify other substances, enhancing the accuracy of chemical analysis in various fields .

Key mechanisms of action:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride with analogous dihydrochloride salts and piperidine derivatives:

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic character, as seen in biogenic amine standards (e.g., cadaverine dihydrochloride) and capmatinib dihydrochloride . The target compound likely follows this trend.

- Stability : Capmatinib dihydrochloride demonstrates polymorphism, controlled during manufacturing . Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride may have stability influenced by bulky substituents .

Biological Activity

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is a chemical compound with significant potential in various biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine; dihydrochloride

- Molecular Formula : C₁₂H₂₂N₂·2HCl

- CAS Number : 1187933-16-9

The compound exhibits properties that make it suitable for various biochemical applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological systems.

Key Mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic efficacy.

Biological Activity

Research indicates that this compound has a variety of biological activities:

Antiviral Activity

Recent studies have highlighted its potential as an antiviral agent. For instance, compounds similar to this have demonstrated activity against coronaviruses by inhibiting viral proteases crucial for viral replication .

Anticancer Potential

The compound has been investigated for its role in treating abnormal cell growth, particularly in cancer models. It is thought to induce apoptosis in malignant cells through modulation of apoptotic pathways .

Data Table: Biological Activities and Research Findings

Case Studies

Several case studies have explored the biological effects of this compound:

- Antiviral Efficacy : A study evaluated the compound's efficacy against human coronavirus 229E, showing micromolar activity that suggests potential for further development as an antiviral agent.

- Cancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended experimental protocols for synthesizing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride, and how can reaction conditions be optimized?

A synthesis protocol should integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to minimize trial-and-error approaches. For example, ICReDD’s methodology employs computational screening to narrow down optimal reaction parameters (e.g., solvent, temperature, catalysts) before experimental validation, reducing development time by ~40% . Key steps include:

Q. How should researchers handle safety and storage protocols for this compound?

Refer to safety data sheets (SDS) for hazard identification and first-aid measures. While GHS classification data may be unavailable, standard precautions include:

- Handling : Use fume hoods, gloves, and goggles to avoid inhalation/skin contact. In case of exposure, follow SDS-recommended protocols (e.g., rinse eyes for 15 minutes with water; seek medical attention for persistent irritation) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclohexenyl and piperidinyl groups.

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 292.2 g/mol for the hydrochloride salt) via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Root Cause Analysis : Use quantum mechanical calculations to identify competing reaction pathways (e.g., cyclohexenyl ring opening or piperidine ring rearrangements) .

- Data Reconciliation : Apply machine learning to correlate experimental outcomes (e.g., yield, selectivity) with computational predictions. For example, ICReDD’s feedback loop system iteratively refines models using experimental data to resolve discrepancies .

Q. What strategies are recommended for studying the compound’s biological activity in enzyme or receptor assays?

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization or surface plasmon resonance (SPR) .

- Dose-Response Analysis : Conduct IC or EC assays in triplicate, using positive/negative controls (e.g., known inhibitors).

- Metabolic Stability : Use liver microsome assays to evaluate pharmacokinetic properties .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via HPLC and identify breakdown products with LC-MS .

- pH-Dependent Stability : Test solubility and stability in buffers ranging from pH 1 (simulating gastric fluid) to pH 7.4 (physiological conditions) .

Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?

- Membrane Chromatography : Use ceramic membranes for high-throughput separation of charged species (e.g., hydrochloride salts) .

- Simulated Moving Bed (SMB) Chromatography : Optimize for large-scale purification by adjusting flow rates and column packing materials (e.g., C18 silica) .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting results in biological assays (e.g., inconsistent IC50_{50}50 values across studies)?

- Assay Validation : Confirm assay reproducibility using standardized protocols (e.g., ATP concentration in kinase assays) and control compounds.

- Batch Effects : Account for variability in reagent lots or cell lines by repeating experiments with independent batches .

- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Q. What computational tools are available for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding poses in receptor active sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.